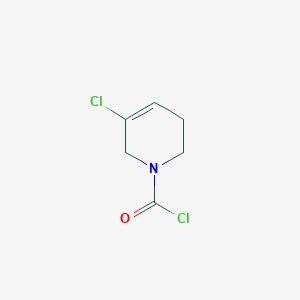

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride is a chemical compound with the molecular weight of 180.03 . It is a derivative of tetrahydropyridines (THPs), which are a subgroup of nitrogen heterocycles found in biologically active molecules .

Synthesis Analysis

Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . For instance, a method has been developed for the synthesis of 3-carbethoxy-2-methyl-6-(oxo-alkylidene)-1,4,5,6-tetrahydropyridines by reaction of trans-3-chloro-1,3-alkadien-5-ones with ethyl aminocrotonate .Molecular Structure Analysis

The IUPAC name of this compound is 5-chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride . The InChI code is 1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h2H,1,3-4H2 .Chemical Reactions Analysis

Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety. Existing in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine, its presence has been identified in both natural products and synthetic pharmaceutical agents .Physical And Chemical Properties Analysis

This compound is insoluble in water . The density of a similar compound, 1,2,3,6-Tetrahydropyridine, is 0.913 g/cm3.Applications De Recherche Scientifique

Synthesis of Highly Substituted Tetrahydropyridines

“5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride” can be used in the synthesis of highly substituted 1,2,3,6-tetrahydropyridines . These compounds are valuable in the field of medicinal chemistry due to their wide range of biological activities.

Formation of Ene-Endo-Spirocyclic Ammonium Ylids

This compound is used to form ene-endo-spirocyclic ammonium ylids . These ylids can undergo [2,3]-sigmatropic rearrangement to form pyrroloazepinones and oxazepinones . These compounds have potential applications in pharmaceuticals.

Synthesis of 5-Chloro-2-Pentanone

“5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride” can be used in the synthesis of 5-chloro-2-pentanone . This compound is a precursor of many antibacterial agents and pesticides .

Production of Quinoline and Quinolone Drugs

5-Chloro-2-pentanone, which can be synthesized from “5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride”, is used to synthesize quinoline and quinolone drugs . These drugs have a wide range of applications in the treatment of various diseases .

Research in Parkinson’s Disease Models

In the field of neuroscience, “5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride” has been used in research related to Parkinson’s disease . It helps in understanding the disease progression and evaluating potential treatments .

Synthesis of Chloroquine and its Derivatives

Chloroquine, a derivative of 5C2P, which can be synthesized from “5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride”, has shown antiviral effects for SARS and COVID-19 . This highlights the importance of this compound in antiviral research.

Mécanisme D'action

While the specific mechanism of action for 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride is not mentioned in the search results, THP-containing compounds have been found to possess biologically active properties . This suggests that they may interact with biological systems in a significant way.

Safety and Hazards

Orientations Futures

The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . This suggests that 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride and similar compounds could have potential applications in the development of new pharmaceuticals.

Propriétés

IUPAC Name |

5-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h2H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHGIRWUVUCAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2738101.png)

![2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2738102.png)

![3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738104.png)

![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2738107.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2738112.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2738116.png)

![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)